2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE
Overview
Description
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique combination of adamantyl, naphthyl, phenyl, triazolyl, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with naphthyl and phenyl substituents.
Introduction of the adamantyl group: This step often involves the use of adamantyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the pyridazinone core: This is typically done through the condensation of appropriate diketones or ketoesters with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or pyridazinone rings.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving the triazole and pyridazinone moieties.
Mechanism of Action
The mechanism of action of 2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and stability, while the triazole and pyridazinone rings may interact with active sites or binding pockets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE: can be compared with other compounds containing adamantyl, triazole, or pyridazinone moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific properties such as enhanced stability, binding affinity, and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28ClN5OS/c33-28-27(19-34-38(30(28)39)32-16-20-13-21(17-32)15-22(14-20)18-32)40-31-36-35-29(37(31)24-9-2-1-3-10-24)26-12-6-8-23-7-4-5-11-25(23)26/h1-12,19-22H,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSODHTKSYUNROU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)SC5=NN=C(N5C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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